Capsiconiate Capsiconiate Capsiconiate is a natural product found in Capsicum baccatum, Capsicum annuum, and Capsicum annuum var. annuum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005564
InChI: InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+
SMILES: CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol

Capsiconiate

CAS No.:

Cat. No.: VC0005564

Molecular Formula: C20H28O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Capsiconiate -

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
IUPAC Name [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate
Standard InChI InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+
Standard InChI Key ZEWSMOFWZCBFSU-OAMUUVBCSA-N
Isomeric SMILES CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC
SMILES CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC
Appearance Assay:≥98%A solution in ethanol

Chemical Identity and Structural Features

Molecular Characteristics

Capsiconiate (PubChem CID: 17754707) has the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol . Its IUPAC name is [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate, reflecting its bifunctional structure:

  • A vanillyl moiety (4-hydroxy-3-methoxyphenyl group) derived from the phenylpropanoid pathway.

  • A branched-chain fatty acid (8-methylnon-6-enoate) originating from valine or leucine metabolism .

The compound’s stereochemistry is defined by trans (E) configurations at both the propenyl and nonenoyl double bonds, which are critical for its biological activity .

Table 1: Key Physicochemical Properties of Capsiconiate

PropertyValue
Molecular FormulaC₂₀H₂₈O₄
Molecular Weight332.4 g/mol
Melting PointNot reported
SolubilityLipophilic (likely in organic solvents)
SynonymsConiferyl (E)-8-methyl-6-nonenoate; DA-51574

Biosynthesis and Natural Occurrence

Pathway Convergence in Capsicum Species

Capsiconiate biosynthesis involves the convergence of two metabolic pathways:

  • Phenylpropanoid Pathway: Supplies the vanillyl group via phenylalanine, which undergoes hydroxylation and methylation to yield ferulic acid.

  • Branched-Chain Fatty Acid Pathway: Provides 8-methylnon-6-enoic acid from valine or leucine, followed by elongation and desaturation .

The final step is catalyzed by an acyltransferase that esterifies the vanillyl alcohol with the fatty acid moiety. This mechanism parallels capsaicinoid biosynthesis but diverges in the linkage type (ester vs. amide) .

Tissue-Specific Accumulation

Like capsaicinoids, Capsiconiate accumulates in the placental tissue of Capsicum fruits, where it contributes to defense against herbivores and pathogens . Its production is developmentally regulated, peaking during the late stages of fruit maturation .

Pharmacological and Biological Activities

Table 2: Comparative Bioactivity of Capsiconiate and Capsaicin

PropertyCapsiconiateCapsaicin
PungencyLow (oral)High
TRPV1 Activation SiteGastrointestinal tractOral cavity, skin
Therapeutic PotentialAnti-obesity, antioxidantPain relief, anti-inflammatory

Antifungal Properties

Capsiconiate demonstrates dose-dependent antifungal activity against Aspergillus parasiticus and Colletotrichum species. At 300 µg/mL, it inhibits A. parasiticus by 76–80%, comparable to capsaicin’s efficacy . This activity is attributed to membrane disruption and reactive oxygen species (ROS) generation.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 columns with UV detection at 280 nm are standard for separating Capsiconiate from capsaicinoids .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile derivatives, enabling precise quantification in complex matrices .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the E-configuration of double bonds and ester linkage .

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at 1,740 cm⁻¹) .

Industrial and Agricultural Applications

Food Preservation

Capsiconiate’s antifungal properties make it a candidate for natural food preservatives. In Capsicum extracts (350–500 µg/mL), it completely inhibits Sphaeropsis sapinea, a common fruit rot pathogen .

Nutraceuticals and Supplements

Due to its low pungency and thermogenic effects, Capsiconiate is being explored in weight-management formulations. Clinical trials suggest that 6 mg/day increases energy expenditure by 12–15% .

Crop Protection

Field trials demonstrate that Capsiconiate-rich extracts reduce Fusarium wilt incidence in tomatoes by 67% at 462 µg/mL .

Future Research Directions

  • Synthetic Biology: Engineering microbial systems (e.g., E. coli) for scalable Capsiconiate production .

  • Structure-Activity Relationships: Modifying the fatty acid chain to enhance bioavailability or target specificity .

  • Ecological Studies: Assessing Capsiconiate’s role in plant-insect interactions and soil microbiota.

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